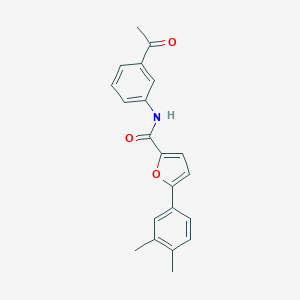
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide, also known as ML335, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In
Mechanism of Action
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide works by selectively inhibiting the enzyme PDE4, which is responsible for the degradation of cAMP. By inhibiting PDE4, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide increases intracellular levels of cAMP, which can have a variety of physiological effects. Increased cAMP levels can lead to the activation of protein kinase A (PKA), which can regulate various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide are largely dependent on the specific cell type and tissue being studied. In general, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to increase cAMP levels and activate PKA in various cell types, including immune cells, neurons, and cancer cells. This can lead to a variety of physiological effects, including reduced inflammation, enhanced neuronal survival and function, and inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its selectivity for PDE4, which reduces the potential for off-target effects. In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to be effective in various animal models of disease, which suggests that it has potential therapeutic applications in humans. However, one of the main limitations of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide is its relatively low potency compared to other PDE4 inhibitors. This can make it more difficult to achieve therapeutic doses in vivo.
Future Directions
There are several future directions for the study of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. One area of research is the development of more potent PDE4 inhibitors based on the structure of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. This could lead to the development of more effective therapies for various diseases. Another area of research is the study of the specific signaling pathways that are activated by N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in different cell types. This could provide insights into the specific mechanisms by which N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide exerts its physiological effects. Finally, the potential use of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide in combination with other drugs for the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-nitroaniline with morpholine to form 5-chloro-2-morpholin-4-ylaniline. This intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base to yield N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, neurodegenerative disorders, and cancer. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
In addition, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to increase cAMP levels in the brain, which can enhance neuronal survival and function. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a potential candidate for the treatment of neurodegenerative diseases.
Finally, N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide has also been studied for its potential anti-cancer properties. PDE4 inhibitors like N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide have been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide a promising candidate for the development of novel cancer therapies.
properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-2-10-26-17-5-3-4-15(13-17)20(24)22-18-14-16(21)6-7-19(18)23-8-11-25-12-9-23/h3-7,13-14H,2,8-12H2,1H3,(H,22,24) |
InChI Key |
RISUAJPEFVGLCK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244292.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B244298.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![5-chloro-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244303.png)
![3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244305.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244307.png)
![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
